Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate
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Overview
Description
Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a pyrimidine moiety, which is a six-membered ring containing two nitrogen atoms. The ethyl ester group attached to the pyrrolidine ring enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 2,6-dimethylpyrimidine, is synthesized through a condensation reaction between acetylacetone and guanidine in the presence of a base such as sodium ethoxide.
Nucleophilic Substitution: The pyrimidine intermediate undergoes a nucleophilic substitution reaction with ethyl 3-hydroxypyrrolidine-1-carboxylate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The ethyl ester group can be substituted with various nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyrimidine moiety can mimic nucleic acid bases, allowing the compound to bind to enzymes or receptors involved in DNA or RNA synthesis. This binding can inhibit the activity of these enzymes, leading to potential therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(2,4-dimethylpyrimidin-5-yl)oxy]pyrrolidine-1-carboxylate
- Ethyl 3-[(2,6-dimethylpyridine-4-yl)oxy]pyrrolidine-1-carboxylate
- Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)thio]pyrrolidine-1-carboxylate
Uniqueness
Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its binding affinity and specificity towards biological targets. This makes it a valuable compound for developing selective inhibitors or modulators in medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-4-18-13(17)16-6-5-11(8-16)19-12-7-9(2)14-10(3)15-12/h7,11H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTCFZRCMAIPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)OC2=NC(=NC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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